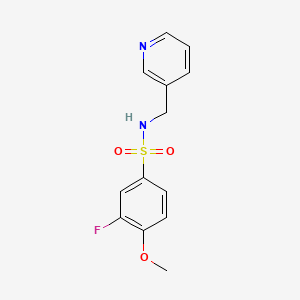
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, cyclization, and nucleophilic substitution. For example, compounds with complex structures have been synthesized through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid with diamines in the presence of coupling agents like TBTU, followed by recrystallization to achieve the desired purity and structure (Sharma et al., 2018). These methods could potentially be adapted for synthesizing N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, with adjustments in the starting materials and reaction conditions to cater to the specific functionalities and structure of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and molecular docking studies. These studies provide insights into the compound's conformation, crystal system, and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and potential binding mechanisms (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic addition, acylation, and various substitution reactions that are influenced by the compound's functional groups and molecular structure. The reactivity can be further explored through computational studies, such as density functional theory (DFT), to predict reaction pathways and product formation (Sakai et al., 2022).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure can be determined experimentally. These properties are essential for understanding the compound's behavior under different conditions and for its formulation in practical applications. The orthorhombic crystal system and specific unit cell parameters are examples of such properties that have been determined for structurally similar compounds (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are critical for the practical application of the compound. Studies involving similar compounds have utilized spectroscopic techniques and computational chemistry to understand these properties in detail. For example, NMR and IR spectroscopy can elucidate the presence of specific functional groups and their chemical environment, providing insights into the compound's reactivity and interactions with other molecules (Lazareva et al., 2017).
Scientific Research Applications
Synthesis of Erythrinanes:
- Research by Shiho Chikaoka et al. (2003) highlighted the synthesis of erythrinanes via Mn(III)/Cu(II)-mediated oxidative radical cyclization. This process, using compounds similar to N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, is significant in the synthesis of complex organic structures.
Facilitation of Cyclisation Reactions:
- The work by F. King (2007) demonstrated the high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce various compounds. This indicates the role of similar compounds in facilitating cyclisation reactions in synthetic chemistry.
Novel Synthesis of Indole Derivatives:
- Tetsuji Kametani and colleagues (1981) Kametani, Ohsawa, & Ihara (1981) investigated the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. This study suggests the potential of N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in synthesizing heterocyclic compounds.
Synthesis of Bisindoline:
- A study by Noel F. Thomas et al. (2004) described the stereoselective construction of bisindoline, indicating the utility of related compounds in the synthesis of complex organic molecules, particularly heterocyclic structures.
Development of Fluorescent Probes:
- Research by S. Houdier et al. (2000) involved the use of a similar compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, as a fluorescent probe. This highlights the potential of N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in developing sensitive detection methods for carbonyl compounds.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-11-7-8-15(25-2)14(9-11)19-16(21)10-20-17(22)12-5-3-4-6-13(12)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFCIYBMULGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)
![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)